molecular formula C11H6Cl2N2S B14884998 7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14884998
M. Wt: 269.1 g/mol
InChI Key: GEFODQLFAHXBLM-UHFFFAOYSA-N
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Description

7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorothiophene-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine
  • 7-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine
  • 7-Chloro-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridine

Uniqueness

7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and thiophene groups, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H6Cl2N2S

Molecular Weight

269.1 g/mol

IUPAC Name

7-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6Cl2N2S/c12-7-3-4-15-6-8(14-11(15)5-7)9-1-2-10(13)16-9/h1-6H

InChI Key

GEFODQLFAHXBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)C3=CC=C(S3)Cl

Origin of Product

United States

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